molecular formula C6H5ClF2N2 B11787419 2-Chloro-3-(difluoromethyl)pyridin-4-amine

2-Chloro-3-(difluoromethyl)pyridin-4-amine

Cat. No.: B11787419
M. Wt: 178.57 g/mol
InChI Key: PYMNMQTVBJWVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a pyridine derivative, characterized by the presence of a chloro group at the second position, a difluoromethyl group at the third position, and an amine group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)pyridin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,2-difluoroacetic anhydride, which is then subjected to a series of reactions to introduce the chloro and amine groups onto the pyridine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-(difluoromethyl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)pyridin-4-amine
  • 2-Chloro-3-(methyl)pyridin-4-amine
  • 2-Chloro-3-(fluoromethyl)pyridin-4-amine

Comparison: 2-Chloro-3-(difluoromethyl)pyridin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher reactivity and better binding affinity in biological systems, making it a valuable compound in drug development and other applications .

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H5ClF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11)

InChI Key

PYMNMQTVBJWVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.